

The Enigmatic Role of N1-Methylpseudouridine (m1Ψ) in Archaea: A Technical Guide

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Abstract

N1-methylpseudouridine (m1Ψ), a hypermodified nucleoside found in the transfer RNA (tRNA) of most archaea, stands as a testament to the unique biochemical adaptations of this domain of life. Occupying position 54 in the T-arm of tRNA, a site typically held by ribothymidine (rT) in bacteria and eukaryotes, m1Ψ is believed to play a crucial role in tRNA structure and function, particularly in the extreme environments inhabited by many archaeal species. This technical guide provides an in-depth exploration of the biological significance of m1Ψ in archaea, detailing its biosynthesis, putative functions, and the experimental methodologies employed in its study. While the precise physiological advantages conferred by this modification remain under active investigation, this document synthesizes current knowledge to inform future research and potential biotechnological applications.

Introduction

The post-transcriptional modification of RNA molecules is a fundamental biological process that expands the functional capacity of the canonical four-nucleotide alphabet. In archaea, these modifications are particularly diverse and abundant, reflecting the evolutionary pressures of their often-extreme habitats. Among these, N1-methylpseudouridine (m1Ψ) is a signature modification within the archaeal domain.[1][2] First identified in halophilic archaea, m1Ψ is an isomer of uridine that has been further methylated at the N1 position of the pseudouridine base.[3][4] Its strategic location in the TΨC loop of tRNA suggests a significant role in

maintaining the structural integrity and stability of the molecule, which is critical for efficient and accurate protein synthesis. This guide delves into the core aspects of m¹Ψ biology in archaea, presenting a comprehensive overview for researchers in the field.

Biosynthesis of N¹-Methylpseudouridine

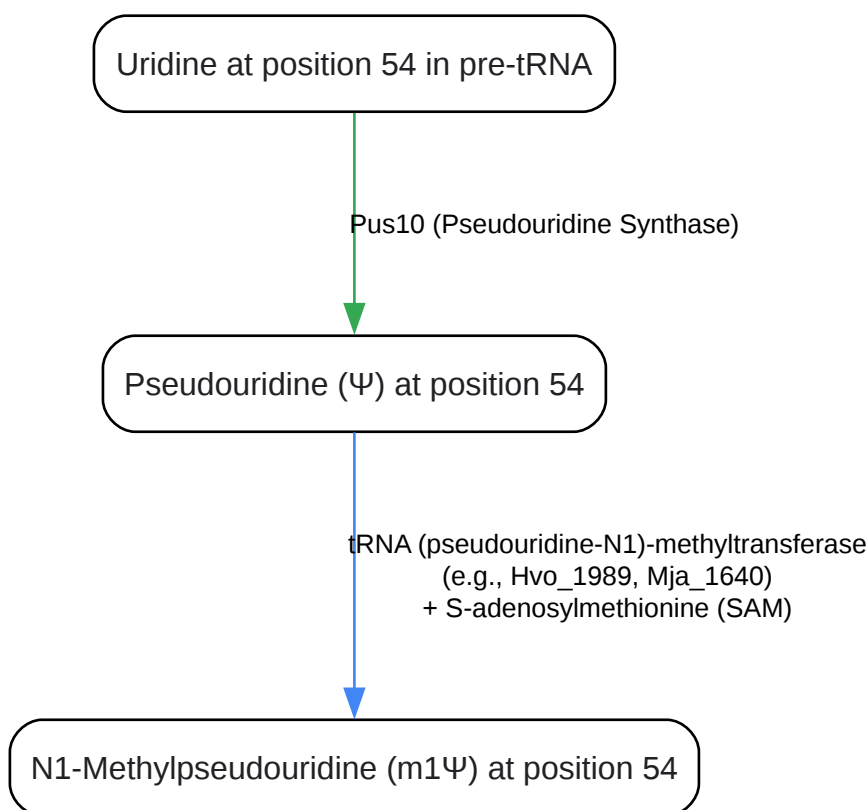
The formation of m¹Ψ at position 54 of archaeal tRNA is a two-step enzymatic process, commencing with the isomerization of uridine (U) to pseudouridine (Ψ), followed by a specific methylation event.

Step 1: Isomerization of Uridine to Pseudouridine

The initial and essential step is the conversion of uridine at position 54 (U₅₄) to pseudouridine (Ψ₅₄). This reaction is catalyzed by the tRNA:pseudouridine synthase Pus10.^{[2][5]} Pus10 is also responsible for the formation of the nearly universally conserved Ψ₅₅ in archaeal tRNAs.^[5]

Step 2: Methylation of Pseudouridine

Subsequent to pseudouridylation, the N¹ position of the Ψ₅₄ base is methylated to yield m¹Ψ. This reaction utilizes S-adenosylmethionine (SAM) as the methyl donor and is catalyzed by a specific tRNA (pseudouridine-N¹)-methyltransferase.^{[1][2]} This enzyme is a member of the SPOUT-class of methyltransferases.^[2] In *Haloferax volcanii* and *Methanocaldococcus jannaschii*, the proteins Hvo_1989 and Mja_1640, respectively, have been identified as the responsible methyltransferases.^{[1][2]}



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Caption: Biosynthetic pathway of N1-methylpseudouridine (m1Ψ) in archaeal tRNA.

Biological Role and Functional Significance

The precise biological role of m1Ψ in archaea is not fully elucidated, though its presence in the structurally critical T-arm of tRNA strongly implies a function in maintaining tRNA stability and facilitating correct folding.

Contribution to tRNA Structure and Stability

Modified nucleosides, particularly in thermophilic organisms, are known to enhance the thermal stability of RNA molecules. While direct quantitative data on the melting temperature (T_m) of archaeal tRNA with and without m1Ψ is scarce in the literature, the hypermodification at position 54 is hypothesized to contribute to the overall structural integrity of the tRNA molecule, which is essential for its function in the harsh intracellular environments of many archaea. The isosteric nature of m1Ψ with ribothymidine (rT) found in bacteria and eukaryotes at the same

position suggests a conserved functional role in stabilizing the T-loop structure and its interaction with the D-loop, which is crucial for the proper L-shaped tertiary structure of tRNA.

Role in Translation

Properly folded and stable tRNA is a prerequisite for accurate and efficient translation. By contributing to the structural integrity of tRNA, m1Ψ indirectly influences the fidelity of protein synthesis. However, direct evidence linking the presence or absence of m1Ψ to measurable changes in translation efficiency or fidelity in archaea is currently lacking. Studies in eukaryotic systems have shown that m1Ψ modification in mRNA can enhance translation efficiency, but it is unclear if this effect translates to m1Ψ in archaeal tRNA.[6][7]

Phenotypic Observations

Interestingly, a gene knockout of the pseudouridine N1-methyltransferase in the model archaeon *Haloferax volcanii* did not produce a discernible phenotype under standard laboratory conditions.[1][2] The mutant strain showed no significant growth impairment at various temperatures, suggesting that m1Ψ may not be essential for viability under optimal growth conditions or that its function is redundant. It is plausible that the selective advantage of this modification becomes apparent only under specific stress conditions that have yet to be replicated in the laboratory.

Quantitative Data

As of the current literature, specific quantitative data on the biophysical and physiological effects of m1Ψ in archaea is limited. The following table summarizes the key qualitative findings.

Parameter	Organism	Observation	Reference
Growth Phenotype	Haloferax volcanii	In-frame deletion of the pseudouridine N1-methyltransferase gene (Hvo_1989) resulted in no discernible growth impairment at optimal, lower, and maximal growth temperatures.	[1][2]
tRNA Modification	Haloferax volcanii	The knockout mutant lacks the N1-methylpseudouridine modification at position 54 in its tRNA.	[2]
In vitro Methylation	Methanocaldococcus jannaschii, Haloferax volcanii	Recombinant Mja_1640 is capable of methylating pseudouridine-containing tRNA transcripts in vitro.	[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the biological role of m1Ψ in archaea.

Gene Knockout of the N1-Methylpseudouridine Methyltransferase

A common strategy to investigate the function of a gene is to create a targeted deletion mutant. In *Haloferax volcanii*, a "pop-in/pop-out" homologous recombination method is frequently employed.

Protocol Overview:

- **Vector Construction:** A suicide vector (unable to replicate in *H. volcanii*) is constructed. This vector contains:
 - The upstream and downstream flanking regions of the target methyltransferase gene.
 - A selectable marker, often a gene conferring resistance to an antibiotic like novobiocin or a gene complementing an auxotrophy (e.g., *pyrE*).
- **Transformation and "Pop-in" (Integration):** The constructed vector is transformed into *H. volcanii*. Homologous recombination between the flanking regions on the vector and the corresponding regions on the chromosome leads to the integration of the entire plasmid into the genome. This event is selected for using the marker on the plasmid.
- **"Pop-out" (Excision) and Counter-selection:** A second homologous recombination event can lead to the excision of the integrated plasmid. This can result in either the restoration of the wild-type allele or the creation of a gene deletion. To select for cells that have lost the plasmid, a counter-selectable marker is often used. For instance, if the *pyrE* gene is used as the selectable marker, cells that have excised the plasmid can be selected for on media containing 5-fluoroorotic acid (5-FOA), which is toxic to cells expressing *pyrE*.
- **Genotypic Verification:** The resulting colonies are screened by PCR and Southern blotting to confirm the deletion of the target gene.

Analysis of tRNA Modifications

To confirm the absence of m¹Ψ in the knockout strain and to study the modification status of tRNA in general, enzymatic digestion of tRNA followed by chromatographic and mass spectrometric analysis is performed.

Protocol Overview:

- **tRNA Isolation:** Total RNA is extracted from archaeal cells, and tRNA is subsequently purified, often using anion-exchange chromatography.

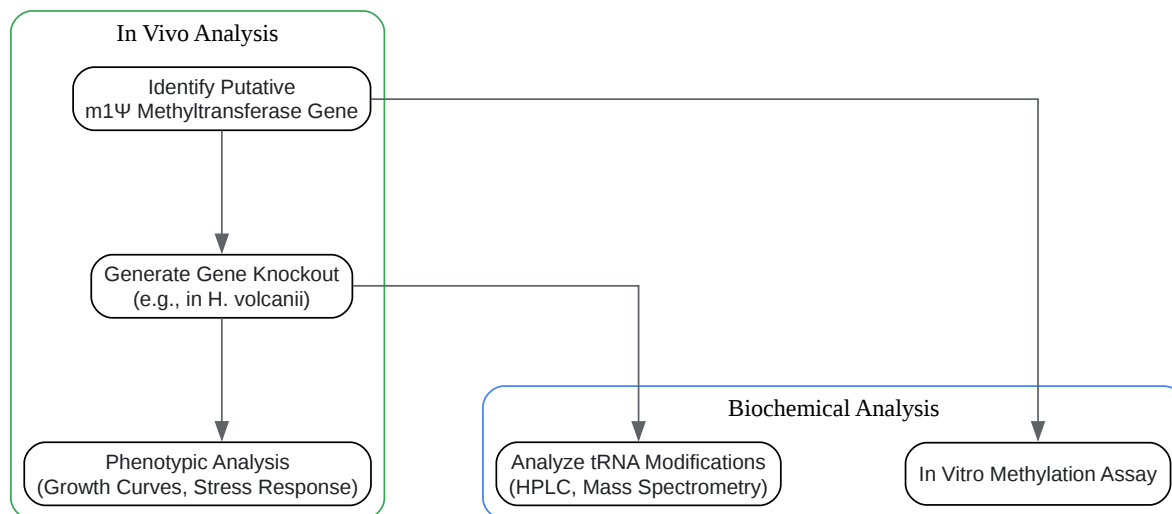
- **Enzymatic Digestion:** The purified tRNA is completely digested into its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.
- **High-Performance Liquid Chromatography (HPLC):** The resulting nucleoside mixture is separated by reverse-phase HPLC. The retention time of each peak is compared to that of known nucleoside standards, including a synthesized m¹Ψ standard.
- **Mass Spectrometry (MS):** The eluent from the HPLC can be coupled to a mass spectrometer (LC-MS) for unambiguous identification of the nucleosides based on their mass-to-charge ratio. This provides definitive confirmation of the presence or absence of m¹Ψ.

In Vitro tRNA Methylation Assay

To biochemically characterize the identified methyltransferase, an in vitro methylation assay is performed.

Protocol Overview:

- **Enzyme and Substrate Preparation:** The putative methyltransferase is overexpressed and purified as a recombinant protein. The tRNA substrate, typically an in vitro transcribed tRNA lacking the m¹Ψ modification, is also prepared. This can be achieved by using a template DNA for a specific tRNA and transcribing it using T7 RNA polymerase.
- **Methylation Reaction:** The purified enzyme is incubated with the unmodified tRNA substrate in a reaction buffer containing the methyl donor, S-adenosylmethionine (SAM). Often, radiolabeled SAM ([³H]SAM) is used to facilitate the detection of methylation.
- **Analysis of Methylation:**
 - **Radiolabeling:** If radiolabeled SAM is used, the incorporation of the radiolabel into the tRNA can be quantified by scintillation counting after precipitating the tRNA.
 - **HPLC/MS Analysis:** The tRNA from the reaction mixture can be isolated, digested, and analyzed by HPLC and mass spectrometry as described above to directly detect the formation of m¹Ψ.



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Caption: Experimental workflow for studying the biological role of m1Ψ in archaea.

Conclusion and Future Perspectives

N1-methylpseudouridine is a distinctive feature of archaeal tRNA, likely contributing to the structural stability required for function in diverse and often extreme environments. While the enzymes responsible for its biosynthesis have been identified, the precise biological advantage it confers remains an open question, particularly given the lack of a discernible phenotype in a knockout mutant under laboratory conditions.

Future research should focus on several key areas:

- Quantitative biophysical studies: Determining the precise contribution of m1Ψ to the thermal stability of tRNA through techniques like differential scanning calorimetry or UV-melting studies.

- In-depth phenotypic analysis: Investigating the phenotype of the methyltransferase knockout mutant under a wider range of stress conditions, such as extreme temperatures, salinity, pH, and oxidative stress.
- Translational studies: Developing in vitro translation systems for archaea to directly measure the impact of m¹Ψ on the efficiency and fidelity of protein synthesis.
- Structural biology: Obtaining high-resolution crystal structures of archaeal tRNAs containing m¹Ψ to visualize its interactions within the T-loop and with other parts of the tRNA molecule.

A deeper understanding of the role of m¹Ψ in archaea will not only provide fundamental insights into the biology of this unique domain of life but may also inform the design of novel RNA-based therapeutics and biotechnologies, where modified nucleosides are increasingly utilized to enhance stability and function.

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